nAChR agonist 1

Übersicht

Beschreibung

nAChR-Agonist 1 ist eine Verbindung, die die Wirkung von Acetylcholin an nikotinischen Acetylcholinrezeptoren nachahmt. Diese Rezeptoren befinden sich im zentralen und peripheren Nervensystem, in der Muskulatur und in vielen anderen Geweben. nAChR-Agonist 1 ist nach seiner Affinität zu Nikotin benannt und ist an verschiedenen physiologischen Prozessen beteiligt, darunter Neurotransmission und Muskelkontraktion .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von nAChR-Agonist 1 beinhaltet typischerweise die Herstellung von Piperidinderivaten. Beispielsweise beinhaltet eine Methode die Synthese von Piperidinderivaten mit verschiedenen Arylsubstitutionen, gefolgt von molekularer Modellierung, um die Bindungsaffinität zu optimieren . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von nAChR-Agonist 1 kann die großtechnische Synthese unter Verwendung automatisierter Hochdurchsatz-Screening-Assays beinhalten. Diese Assays können potenzielle Modulatoren von nikotinischen Acetylcholinrezeptoren aus einer Bibliothek synthetischer Verbindungen identifizieren . Der Produktionsprozess kann auch Reinigungsschritte zur Isolierung der aktiven Verbindung umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acetylcholine receptor agonist 1 typically involves the preparation of piperidine derivatives. For example, one method involves the synthesis of piperidine derivatives with different aryl substitutions, followed by molecular modeling to optimize the binding affinity . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of nicotinic acetylcholine receptor agonist 1 may involve large-scale synthesis using automated high-throughput screening assays. These assays can identify potential modulators of nicotinic acetylcholine receptors from a library of synthetic compounds . The production process may also include purification steps to isolate the active compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: nAChR-Agonist 1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren, um ihre Bindungsaffinität und Selektivität für nikotinische Acetylcholinrezeptoren zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von nAChR-Agonist 1 verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und spezifische Bindungsmittel wie Acetylcholin-bindende Proteine . Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um optimale Reaktionsgeschwindigkeiten und Produktausbeuten zu gewährleisten.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus Reaktionen mit nAChR-Agonist 1 gebildeten Produkte sind typischerweise Piperidinderivate mit unterschiedlichen Arylsubstitutionen. Diese Produkte werden dann auf ihre Bindungsaffinität und Selektivität für nikotinische Acetylcholinrezeptoren getestet .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

nAChR agonists, including nAChR agonist 1, have been shown to improve multiple domains of cognition. Research indicates that these compounds can enhance attention, spatial learning, working memory, recognition memory, and executive function. For instance, studies have demonstrated that nicotine can improve cognitive performance in both smokers and non-smokers by acting on nAChRs .

Therapeutic Applications for Neurocognitive Disorders

The therapeutic potential of nAChR agonists extends to various neurocognitive disorders. Notably, alpha7 nAChRs are implicated in the pathology of Alzheimer’s disease (AD) and schizophrenia. Research has highlighted several key applications:

- Alzheimer's Disease :

- Schizophrenia :

- Parkinson's Disease :

Case Studies and Research Findings

Numerous studies have documented the effects of nAChR agonists on cognitive function and neuroprotection:

- A study published in Nature demonstrated that alpha7 nAChR agonists significantly improved neuronal firing rates in hippocampal CA1 pyramidal cells, suggesting a robust mechanism for enhancing learning and memory processes .

- Another review highlighted the ability of various nAChR ligands to influence signaling pathways linked to long-term potentiation and memory formation, emphasizing their potential as therapeutic agents for cognitive disorders .

Data Table: Summary of Therapeutic Applications

| Disorder | Agonist Type | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| Alzheimer's Disease | This compound | Enhances cholinergic signaling | Mixed results from clinical trials |

| Schizophrenia | Alpha7 Agonists | Improves sensory gating | Positive effects on cognitive deficits |

| Parkinson's Disease | Nicotine | Modulates dopaminergic activity | Preliminary positive findings |

Wirkmechanismus

Nicotinic acetylcholine receptor agonist 1 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. When the compound binds to these receptors, it stabilizes the open state of the ion channel, allowing the influx of cations such as potassium, calcium, and sodium ions . This influx of ions leads to the depolarization of the cell membrane and the initiation of various intracellular signaling pathways. The molecular targets of nicotinic acetylcholine receptor agonist 1 include the α7 and α4β2 subtypes of nicotinic acetylcholine receptors .

Vergleich Mit ähnlichen Verbindungen

nAChR-Agonist 1 ist einzigartig in seiner hohen Bindungsaffinität und Selektivität für bestimmte Subtypen von nikotinischen Acetylcholinrezeptoren. Ähnliche Verbindungen umfassen Nikotin, Acetylcholin, Epibatidin und Vareniclin . Während diese Verbindungen ebenfalls als Agonisten an nikotinischen Acetylcholinrezeptoren wirken, wurde nAChR-Agonist 1 für höhere Selektivität und Potenz optimiert . Dies macht ihn zu einem wertvollen Werkzeug, um die spezifischen Rollen verschiedener nikotinischer Acetylcholinrezeptorsubtypen in verschiedenen physiologischen Prozessen zu untersuchen.

Fazit

nAChR-Agonist 1 ist eine Verbindung mit großem Potenzial in der wissenschaftlichen Forschung und in therapeutischen Anwendungen. Seine Fähigkeit, selektiv an nikotinische Acetylcholinrezeptoren zu binden und ihre Aktivität zu modulieren, macht ihn zu einem wertvollen Werkzeug zur Untersuchung von Neurotransmission, Muskelkontraktion und verschiedenen neuropsychiatrischen und neurodegenerativen Erkrankungen. Die Synthese, chemischen Reaktionen und einzigartigen Eigenschaften dieser Verbindung unterstreichen ihre Bedeutung für die Weiterentwicklung unseres Verständnisses von nikotinischen Acetylcholinrezeptoren und ihrer Rolle für die menschliche Gesundheit.

Biologische Aktivität

Nicotinic acetylcholine receptors (nAChRs) are critical components in the central nervous system (CNS), influencing various physiological and cognitive functions. Agonists of these receptors, particularly selective ones, have garnered attention for their potential therapeutic effects in neurodegenerative diseases and cognitive impairments. This article focuses on the biological activity of a specific compound known as nAChR agonist 1 , analyzing its efficacy, mechanisms, and implications based on diverse research findings.

Overview of this compound

This compound is a synthetic compound that selectively targets nAChRs, particularly the α7 subtype, which is implicated in cognitive enhancement and neuroprotection. The agonist's design aims to improve selectivity and pharmacokinetic profiles compared to traditional nAChR ligands.

The primary mechanism by which this compound exerts its effects involves the activation of nAChRs, leading to increased neurotransmitter release and modulation of synaptic plasticity. Research indicates that activation of α7 nAChRs enhances cognitive functions such as attention, memory, and learning by promoting synaptic efficiency and reducing oxidative stress in neuronal cells .

Cognitive Enhancement

In various preclinical models, this compound has demonstrated significant cognitive enhancement. For instance, studies using Morris water maze tests showed that treatment with this agonist improved learning and memory performance in APP/PS1 transgenic mice models of Alzheimer's disease . Additionally, rodent behavioral assays indicated that the compound effectively enhances memory retention and processing speed .

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to modulate oxidative stress levels and promote neurotrophic factor expression. In APP/PS1 mice treated with the agonist, there was a notable reduction in β-amyloid plaque formation, alongside increased levels of neuroprotective proteins such as Nrf2 and HO-1 . This suggests that nAChR agonists may play a role in mitigating neurodegenerative processes.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Cognitive Improvement in Alzheimer's Disease

In a study involving APP/PS1 mice, administration of this compound resulted in significant improvements in cognitive function as measured by performance on the Morris water maze. The treated group exhibited faster learning rates and better retention compared to controls. Notably, while the number of senile plaques remained unchanged, biochemical analyses indicated a decrease in oxidative stress markers .

Case Study 2: Effects on Neurotransmitter Dynamics

Another investigation assessed the impact of this compound on neurotransmitter dynamics within the hippocampus. Results showed enhanced release of acetylcholine and dopamine following treatment, correlating with improved synaptic transmission and cognitive performance in behavioral tests .

Eigenschaften

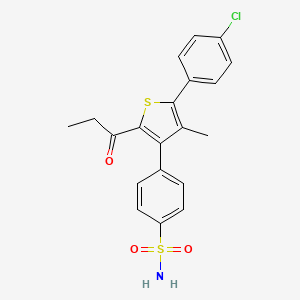

IUPAC Name |

4-[5-(4-chlorophenyl)-4-methyl-2-propanoylthiophen-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S2/c1-3-17(23)20-18(13-6-10-16(11-7-13)27(22,24)25)12(2)19(26-20)14-4-8-15(21)9-5-14/h4-11H,3H2,1-2H3,(H2,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIIYIJHDMIABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(S1)C2=CC=C(C=C2)Cl)C)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142748 | |

| Record name | 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394371-75-5 | |

| Record name | 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394371-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.